N-[(4-cyclohexyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Description
N-[(4-cyclohexyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a synthetic small molecule featuring a 1,2,4-triazole core substituted with a cyclohexyl group at position 4, a 4-fluorobenzylsulfanyl moiety at position 5, and an adamantane-1-carboxamide group linked via a methyl bridge at position 2. The adamantane moiety enhances lipophilicity and metabolic stability, while the fluorinated aromatic group may influence electronic properties and target binding . This compound belongs to a broader class of 1,2,4-triazole derivatives, which are widely studied for their antimicrobial, anticancer, and central nervous system (CNS) activities .
Properties
IUPAC Name |
N-[[4-cyclohexyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35FN4OS/c28-22-8-6-18(7-9-22)17-34-26-31-30-24(32(26)23-4-2-1-3-5-23)16-29-25(33)27-13-19-10-20(14-27)12-21(11-19)15-27/h6-9,19-21,23H,1-5,10-17H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPDLRDGKDJBJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=C2SCC3=CC=C(C=C3)F)CNC(=O)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-cyclohexyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound. The introduction of the fluorophenyl group is achieved through a nucleophilic substitution reaction, where a fluorophenyl halide reacts with a thiol group to form the sulfanyl linkage. The adamantane moiety is then attached via an amide bond formation, using adamantane-1-carboxylic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[(4-cyclohexyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
N-[(4-cyclohexyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of N-[(4-cyclohexyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring and fluorophenyl group are known to interact with enzyme active sites, potentially inhibiting their activity. The adamantane moiety may enhance the compound’s stability and facilitate its binding to hydrophobic pockets within proteins. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
5-(Adamantane-1-yl)-4-R-4H-1,2,4-triazole-3-thiones (R = Methyl or Phenyl)
These compounds share the 1,2,4-triazole-adamantane scaffold but differ in substituents:
- Position 4 : Methyl or phenyl instead of cyclohexyl.
- Position 5 : Alkylthio groups (e.g., methylthio) instead of 4-fluorobenzylsulfanyl.
- Biological Activity : Demonstrated antihypoxic activity in rats, with phenyl-substituted derivatives showing superior efficacy compared to methyl analogues .
| Compound | R (Position 4) | Position 5 Substituent | LogP* | Biological Activity (Antihypoxic) |
|---|---|---|---|---|
| Target Compound | Cyclohexyl | 4-Fluorobenzylsulfanyl | ~5.2† | Not reported |
| 5-(Adamantane-1-yl)-4-methyl | Methyl | Methylthio | 3.8 | Moderate |
| 5-(Adamantane-1-yl)-4-phenyl | Phenyl | Methylthio | 4.5 | High |
*Predicted using fragment-based methods. †Estimated based on adamantane and fluorobenzyl contributions.
3-Alkylthio-5-(Adamantane-1-yl)-4-R-4H-1,2,4-triazoles
Derivatives with longer alkyl chains (e.g., hexylthio) exhibit increased lipophilicity (LogP up to 6.1) but reduced solubility, highlighting the trade-off between hydrophobicity and bioavailability .
Functional Group Analogues
Nitroimidazole and Nitrofuryl Derivatives
- Structural Difference : Replacement of 1,2,4-triazole with nitroimidazole or nitrofuran rings.
- Activity: Nitroimidazole derivatives often show antimycobacterial activity, whereas nitrofuryl compounds are inactive.
2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides
- Structural Difference : Furan substituent instead of fluorobenzyl.
- Activity : Moderate anti-exudative activity (10 mg/kg dose), inferior to diclofenac sodium (8 mg/kg). The target compound’s fluorobenzyl group may improve potency due to enhanced electronic effects .
Pharmacokinetic and Physicochemical Properties
- Adamantane vs. Non-Adamantane Analogues: Adamantane derivatives generally exhibit higher metabolic stability and CNS penetration due to rigid, lipophilic frameworks. For example, adamantane-containing triazoles show longer half-lives than non-adamantane analogues (e.g., furan-based derivatives) .
- Fluorine Substitution: The 4-fluorobenzyl group in the target compound may reduce oxidative metabolism compared to non-fluorinated benzyl analogues, as seen in clarithromycin metabolites .
Biological Activity
N-[(4-cyclohexyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure comprising an adamantane core, a triazole ring, and a cyclohexyl group. The presence of the fluorophenyl and sulfanyl groups enhances its reactivity and interaction with biological targets.
| Component | Description |
|---|---|
| Core Structure | Adamantane |
| Functional Groups | Triazole, Cyclohexyl, Fluorophenyl, Sulfanyl |
| Molecular Formula | C24H27FN4O4S |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The triazole ring may interact with various enzymes, potentially acting as a competitive inhibitor.
- Receptor Modulation : The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial and fungal strains, suggesting potential antimicrobial properties.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antibacterial and antifungal activities. For instance:
- A study demonstrated that derivatives of triazoles showed comparable antibacterial effects against Mycobacterium tuberculosis and other pathogens .
- Compounds containing the triazole ring have been reported to inhibit growth in various fungal strains .
Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of triazole derivatives:
- A related compound was found to exhibit cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and colon carcinoma (HCT-116), with IC50 values indicating effectiveness .
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 6.2 |
| HCT-116 | 27.3 |
Anti-inflammatory Effects
Compounds similar to this compound have been explored for their anti-inflammatory properties:
- Research indicates that these compounds can inhibit inflammatory mediators such as cytokines and prostaglandins .
Case Studies
- Triazole Derivative Study : A series of triazole derivatives were synthesized and evaluated for their biological activities. One derivative demonstrated significant inhibition of cancer cell proliferation and showed promise as an anticancer agent .
- Antimicrobial Screening : A study involving various triazole compounds revealed that certain modifications led to enhanced antibacterial activity against resistant strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
